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Compound of Interest

Compound Name:
1-Allyl-3-methylimidazolium

bromide

Cat. No.: B1246553 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allyl-
3-methylimidazolium bromide ([AMIM]Br), an ionic liquid of significant interest in various

research and industrial applications. This document is intended for researchers, scientists, and

professionals in drug development and materials science, offering detailed information on its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Introduction
1-Allyl-3-methylimidazolium bromide is a room-temperature ionic liquid known for its

potential applications as a solvent in organic synthesis, cellulose processing, and as an

electrolyte in electrochemical devices.[1][2] A thorough understanding of its molecular structure,

facilitated by spectroscopic analysis, is crucial for its effective application and for the

development of new technologies. This guide presents a consolidation of its ¹H NMR, ¹³C NMR,

and IR spectroscopic data, alongside generalized experimental protocols for these analyses.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Allyl-3-methylimidazolium
bromide. The data has been compiled and interpreted from literature sources pertaining to the

named compound and its close structural analogs.
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Table 1: ¹H NMR Spectroscopic Data for 1-Allyl-3-methylimidazolium Bromide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.1 - 9.7 Singlet 1H N-CH-N (H-2)

~7.4 - 7.8 Multiplet 2H
N-CH=CH-N (H-4, H-

5)

~5.9 - 6.1 Multiplet 1H -CH=CH₂

~5.2 - 5.4 Multiplet 2H -CH=CH₂

~4.7 - 4.9 Doublet 2H N-CH₂-CH

~3.9 - 4.1 Singlet 3H N-CH₃

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly

depending on the solvent and concentration used. The data presented is a representative

compilation from analogous imidazolium salts.[3][4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 1-Allyl-3-methylimidazolium Bromide

Chemical Shift (δ) ppm Assignment

~136 - 138 N-CH-N (C-2)

~131 - 133 -CH=CH₂

~122 - 124 N-CH=CH-N (C-4, C-5)

~119 - 121 -CH=CH₂

~51 - 53 N-CH₂-CH

~35 - 37 N-CH₃
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Note: The assignments are based on the known chemical shifts for imidazolium-based ionic

liquids.[3][5]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 1-Allyl-3-methylimidazolium Bromide

Wavenumber (cm⁻¹) Intensity Assignment

~3150, ~3100 Medium
C-H stretching (imidazolium

ring)

~2960, ~2870 Medium
C-H stretching (allyl and

methyl groups)

~1640 Medium C=C stretching (allyl group)

~1570, ~1460 Strong
C=N and C=C stretching

(imidazolium ring)

~1170 Strong C-N stretching

~970, ~920 Medium
=C-H bending (allyl out-of-

plane)

~840, ~750 Medium
C-H bending (imidazolium ring

out-of-plane)

~620 Medium Imidazolium ring puckering

Note: The peak positions and intensities can be influenced by the sample preparation method

(e.g., neat liquid, KBr pellet).[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Allyl-3-methylimidazolium
bromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform

(CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)). The choice

of solvent can affect the chemical shifts.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Ensure a sufficient

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and reference the chemical

shifts to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent

peak.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat ionic liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

KBr Pellet (for solid samples): If the ionic liquid is a solid at room temperature, grind a

small amount of the sample with dry KBr powder and press the mixture into a thin,

transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1246553?utm_src=pdf-body
https://www.benchchem.com/product/b1246553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding molecular vibrations.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-Allyl-
3-methylimidazolium bromide.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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